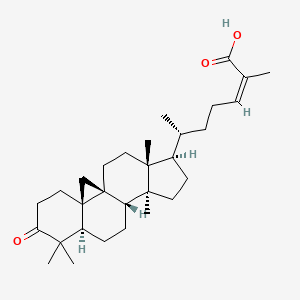
SFOM-0046
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SFOM-0046 is an anticancer agent. It arrests the cell cycle in S-phase and causes DNA replication stress, leading to the phosphorylation of H2AX into gamma-H2AX.
Applications De Recherche Scientifique
DNA Damage Response and Anticancer Activity
SFOM-0046, identified as 2-Ethylphenyl 4-(3-ethylureido)benzenesulfonate, is a novel anticancer agent. It has been found to cause DNA replication stress, leading to cell cycle arrest in the S-phase and inducing phosphorylation of H2AX into γ-H2AX, a marker for DNA damage. This effect was observed across various cancer cell lines, including M21, HT29, HT-1080, and HeLa. This compound preferentially activates the ATR-Chk1 pathway in some cell lines, while both ATR-Chk1 and ATM-Chk2 pathways are activated in others. It induces the formation of RAD51 foci, pointing to homologous recombination as the major DNA double-strand break repair pathway affected by the drug. Interestingly, the presence of the p53 protein plays a significant role in the cellular response to this compound. Moreover, this compound has shown dose-dependent antitumor activity in human fibrosarcoma HT-1080 tumors grafted onto chick chorioallantoic membranes, without causing embryo toxicity even at high doses (Pauty et al., 2016).
Human Dihydroorotate Dehydrogenase Inhibition
This compound has also been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to replication stresses and cell cycle arrest in the S-phase. The antiproliferative and cytotoxic activities of this compound were characterized using the NCI-60 screening program, revealing that leukemia and colon cancer cell panels were more sensitive to this compound. Molecular docking studies showed that this compound interacts with the brequinar-binding site of hDHODH, confirming its mode of action as an hDHODH inhibitor (Bouzriba et al., 2020).
Propriétés
Numéro CAS |
1383607-61-1 |
|---|---|
Formule moléculaire |
C17H20N2O4S |
Poids moléculaire |
348.41 |
Nom IUPAC |
2-Ethylphenyl 4-(3-ethylureido)benzenesulfonate |
InChI |
InChI=1S/C17H20N2O4S/c1-3-13-7-5-6-8-16(13)23-24(21,22)15-11-9-14(10-12-15)19-17(20)18-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Clé InChI |
BEQRKSLOFGBOPF-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(NC(NCC)=O)C=C1)(OC2=CC=CC=C2CC)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SFOM-0046; SFOM 0046; SFOM0046; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



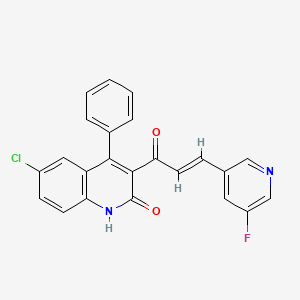
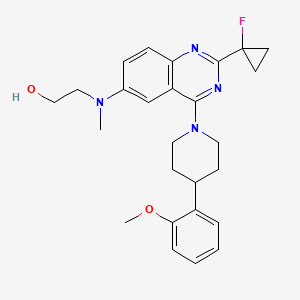
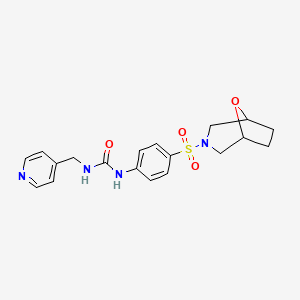
![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
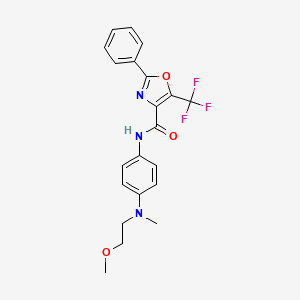

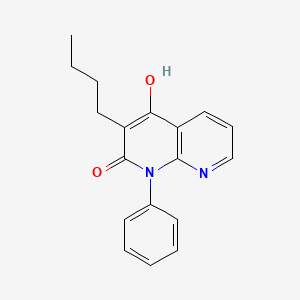

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
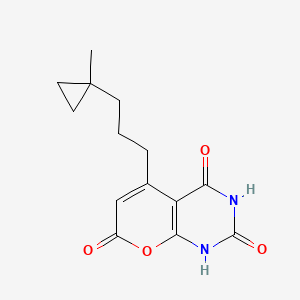
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B610745.png)
